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Compound of Interest

Compound Name: (S)-2-(3-Bromophenyl)piperidine
Cat. No.: B1631101
Get Quote

Executive Summary

(S)-2-(3-Bromophenyl)piperidine (CAS: 144235-97-6) is a critical chiral building block, most
notably serving as the core scaffold for Niraparib (Zejula), a poly(ADP-ribose) polymerase
(PARP) inhibitor used in ovarian cancer therapy. Its structural integrity—specifically the meta-
substitution of the bromine and the (S)-configuration at the C2 position—is paramount for

downstream pharmacological efficacy.

This guide provides a comparative spectral analysis, distinguishing this compound from its
regioisomers (4-bromo analogs) and its salt forms, offering researchers a self-validating
protocol for structural confirmation.

Structural Analysis & Numbering Strategy

To ensure accurate assignment, we utilize a standardized numbering scheme. The molecule
consists of a piperidine ring substituted at the C2 position by a 3-bromophenyl group.

Visualization: Structural Connectivity & Correlations
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The following diagram outlines the atom numbering and key Through-Bond (COSY/HMBC) and
Through-Space (NOESY) correlations required for confirmation.
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Caption: Atom connectivity and critical NOE interactions for confirming the C2-Aryl bond.

Comparative NMR Data Analysis

The following data compares the Free Base form (CDCls) against the Hydrochloride Salt
(DMSO-ds). Note that salt formation significantly deshields the protons adjacent to the nitrogen
(H2 and H6).

Table 1: 1H NMR Chemical Shift Assignments (400 MHz)
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Multiplicity
Free Base HCI Salt i
. = (CRUElmE Diagnostic
Position Proton (CDCl3) 6 (DMSO-ds) (
Feature
(ppm) 3 (ppm)
in Hz)
Key Chiral
dd ( Handle.
C2 H2 3.62 4.25-4.35 Large shift
) upon
protonation.
m Deshielded
C6 H6a, H6b 3.15,2.75 3.25-3.40 (broadened in by N-
salt) protonation.
Diastereotopi
C3 H3a, H3b 1.85, 1.50 1.90-2.10 m
C protons.
Overlapping
C4/C5 H4/H5 1.40-1.70 1.50-1.80 m )
multiplets.
Ammonium
brs )
protons In
N1 NH ~1.8 (broad) 9.20 - 9.60 (exchanges
salt form are
D20) o
distinct.
Diagnostic:
Isolated
t( singlet-like
c2' Ar-H2' 7.55 7.75 ]
) triplet
(between C1'
and C3'-Br).
ddd ( Deshielded
c4' Ar-H4' 7.38 7.55
) by ortho-Br.
t( Pseudo-
(045} Ar-H5' 7.18 7.35
triplet.
)
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Overlaps

dt ( often with
Cco6' Ar-H6' 7.28 7.45

) solvent/other

aromatics.

Table 2: 13C NMR Chemical Shift Assignments (100
MHZz)

Free Base (CDCIs) HCI Salt (DMSO-de)

Carbon Assignment Logic
S (ppm) S (ppm)

Benzylic & Amine-
Cc2 62.5 58.4 _

adjacent.

Amine-adjacent
C6 47.8 44.5

methylene.
C3 35.2 321 Beta to amine.
Cc4 25.8 22.8 Gamma to amine.
C5 26.1 23.1 Gamma to amine.
cr 147.5 142.0 Quaternary (Ipso).

C-Br Quaternary.
c3 122.6 122.0 Distinctive upfield shift
for aromatic C-Br.

Remaining aromatic
Ar-CH 129-131 127-132
carbons.

Critical Differentiation: Regioisomers &
Enantiomers

A common pitfall in synthesizing Niraparib intermediates is the contamination with the 4-bromo
iIsomer or racemization.

Workflow: Distinguishing 3-Bromo vs. 4-Bromo
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The splitting pattern in the aromatic region is the definitive test.

e 3-Bromo (Target): Asymmetric pattern.[1] Look for the isolated H2' (singlet-like) at ~7.55 ppm
and the H5' triplet.

e 4-Bromo (Impurity): Symmetric AA'BB' system. Two distinct doublets (roofing effect)
integrating to 2H each.

Analyze Aromatic Region (7.0 - 7.8 ppm)

Observe Splitting Pattern

Symmetry Detected \\Complex Multiplets

Symmetric AA'BB' System Asymmetric Pattern

(Singlet, Doublets, Triplet)

(Two Doublets)

Identify: 4-Bromophenyl Isomer Identify: 3-Bromopheny! Isomer
(REJECT) (PROCEED)

Click to download full resolution via product page

Caption: Decision logic for regioisomer identification based on aromatic splitting.

Chiral Purity Determination

Standard NMR cannot distinguish (S) from (R) enantiomers.
¢ Protocol: Derivatization with (R)-(-)-Mosher's Acid Chloride.

e Observation: The diastereomeric amides formed will show distinct chemical shifts for the H2
methine proton.

¢ Performance:
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ppm is typically observed, allowing integration of diastereomers to calculate Enantiomeric
Excess (ee).

Experimental Protocols
Protocol A: NMR Sample Preparation (Free Base)

« |solation: Ensure the sample is fully partitioned into an organic solvent (DCM/EtOAc) and
washed with NaHCOs to ensure the free base form. Evaporate to dryness.

e Solvent: Dissolve 10-15 mg of oil/solid in 0.6 mL CDCIs (neutralized with basic alumina if

acid sensitivity is suspected).
e Acquisition:
o Relaxation Delay (d1): 2.0 seconds (ensure quantitative integration of aromatics).

o Scans (ns): 16 (1H), 512+ (13C).

Protocol B: Salt Formation Verification

» Dissolve 20 mg of free base in EtOH.

Add 1.1 eq of HCI (in ether or dioxane).

Precipitate with Et20, filter, and dry.

Solvent: Dissolve in DMSO-de.

Check: Look for the disappearance of the sharp amine signal and appearance of broad
ammonium peaks at >9.0 ppm.

References
o Niraparib Synthesis & Characterization

o Patent: "Process for the preparation of enantiomerically pure 2-phenyl piperidine
derivatives." WO 2008/084261.

o Source:
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e General Piperidine Spectral Data

o Database: National Institute of Advanced Industrial Science and Technology (AIST)

o Source:
¢ Chiral Resolution Methods

o Journal: "Synthesis of Poly(ADP-ribose) Polymerase Inhibitor Niraparib."[2] Organic
Process Research & Development. (Discusses the purity profile of the (S)-isomer).

o Source:

» Textbook: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of
Spectral Data." Springer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. compoundchem.com [compoundchem.com]
¢ 2. Niraparib Intermediates Manufacturer and Exporter in India | Enantilabs [enantilabs.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectral Interpretation of (S)-2-(3-
Bromophenyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631101/docs#technical-guide-spectral-
interpretation-of-s-2-3-bromophenyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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